

A Comparative Guide to Self-Immolative Spacers in Drug Delivery

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Compound of Interest

Compound Name: Val-Cit-PAB-DEA-Duo-DM

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Self-immolative spacers are ingeniously designed molecular constructs that act as stable bridges between a targeting or trigger moiety and an active payload, such as a therapeutic drug.^[1] Upon a specific stimulus, these spacers undergo a spontaneous and irreversible cascade of reactions, leading to their complete disassembly and the release of the payload in its original, unmodified form.^{[2][3][4]} This "traceless" release is critical in prodrug and antibody-drug conjugate (ADC) design, ensuring that no residual linker fragments impair the drug's efficacy.^{[2][5]}

The choice of spacer is governed by the desired release kinetics, the nature of the trigger, and the payload's functional groups.^{[4][6]} This guide provides a comparative analysis of common self-immolative spacers, supported by available kinetic data and generalized experimental protocols for their evaluation.

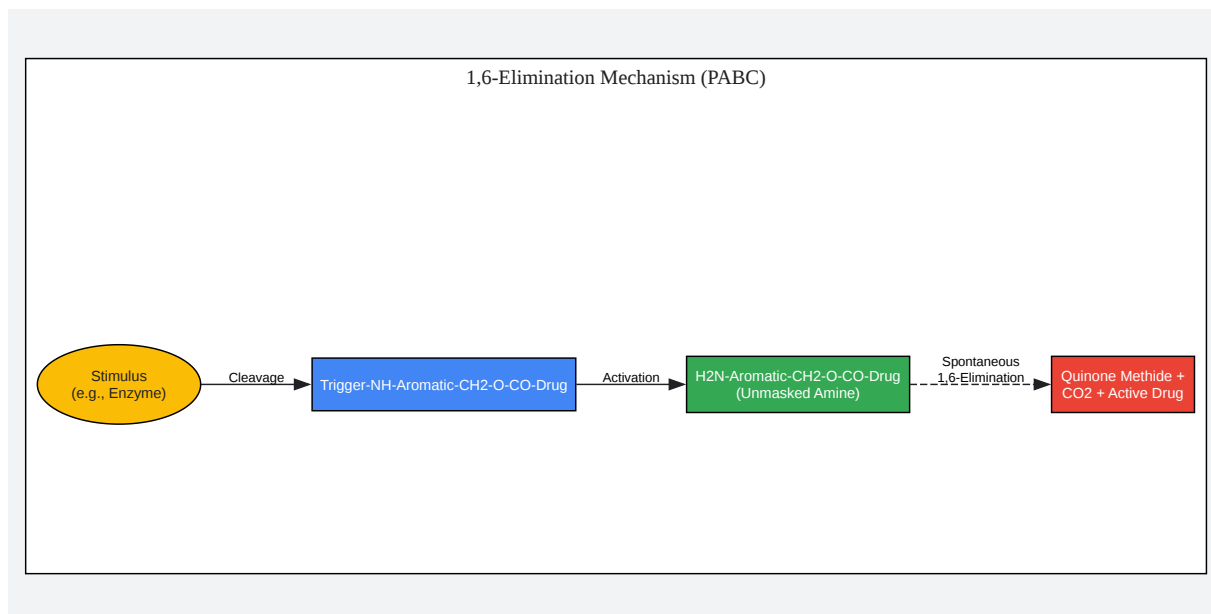
Core Mechanisms of Self-Immolation

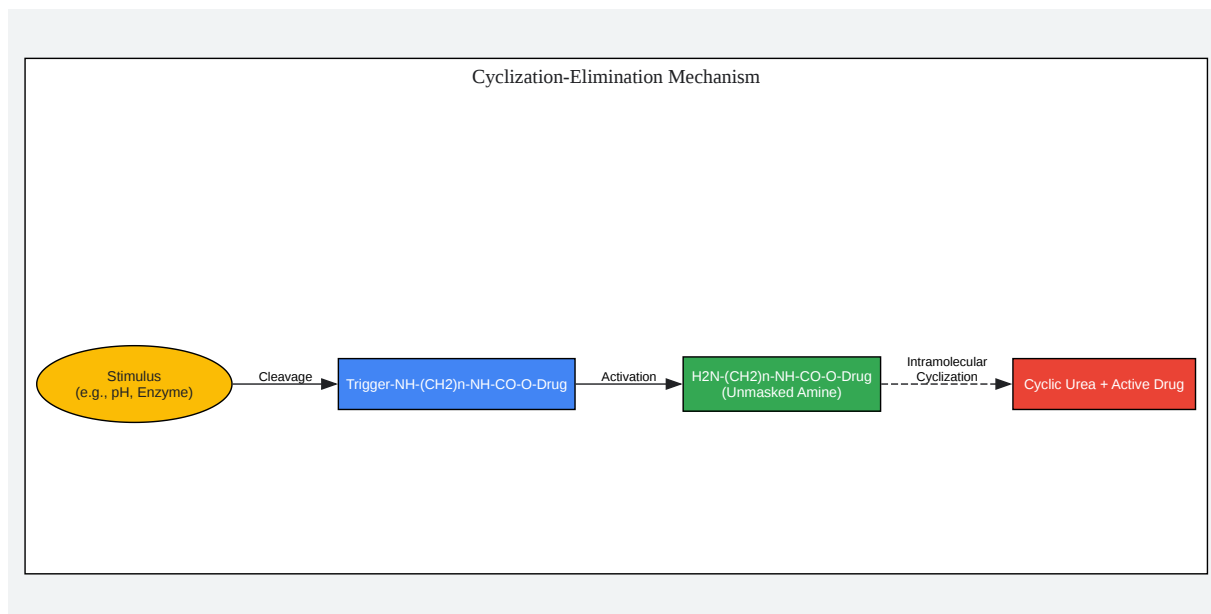
Self-immolative systems primarily operate through two distinct mechanisms: electronic cascade eliminations and intramolecular cyclization reactions.^{[3][7][8]}

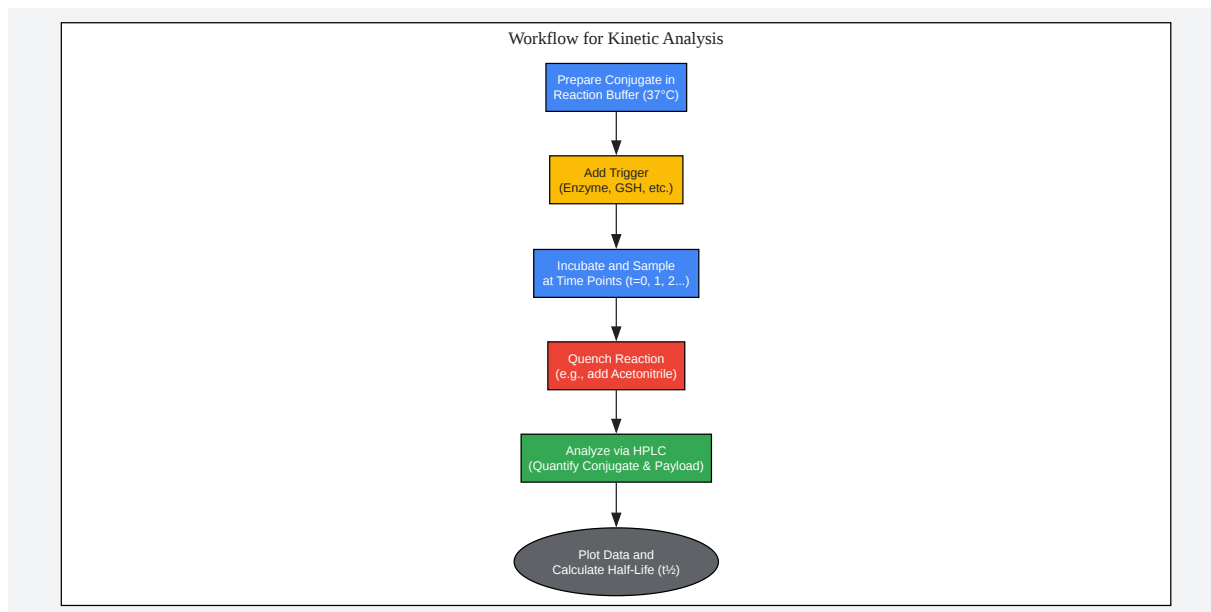
Elimination-Based Spacers

This class of spacers, most famously represented by p-aminobenzyl carbamate (PABC), relies on a stimulus-induced electronic cascade through an aromatic system.^{[2][9]} Upon cleavage of a trigger group (e.g., by an enzyme), a highly electron-donating group (like an amine) is unmasked.^[8] This initiates a 1,4- or 1,6-elimination reaction, leading to the formation of a

transient quinone methide intermediate and the release of the payload.[3][7][10] The PABC system is considered the gold standard in FDA-approved ADCs like Adcetris®.[2]







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